molecular formula C10H10D3NO2 · HCl B1162976 (±)-MDA-d3 (hydrochloride)

(±)-MDA-d3 (hydrochloride)

Cat. No. B1162976
M. Wt: 218.7
InChI Key: XLAOKZDOZHZWBK-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(±)-MDA-d3 (hydrochloride) is intended for use as an internal standard for the quantification of (±)-MDA by GC- or LC-mass spectrometry. (±)-MDA is an analytical reference standard that is structurally categorized as an amphetamine. It acts as a serotonergic 5-HT2A receptor agonist and releases monoamines by interacting with monoamine plasmalemmal transporters. R(−)-MDA is a more potent psychoactive agent than its S(+)-enantiomer. Despite being scheduled as a controlled substance in the United States since 1970, tablets sold as /'ecstasy/' often contain (±)-MDA instead of 3,4-methylenedioxymethamphetamine. This product is intended for research and forensic applications.

Scientific Research Applications

Nanomagnetic Levitation in Cancer Cell Cultures

Research utilizing nanomagnetic levitation for 3-D cultures of breast and colon cancer cells, including MDA-MB-231 and MDA-MB-468 cell lines, highlights advancements in cell culture methods for drug efficacy and pharmacokinetics assessment (Bumpers et al., 2011).

Oxidative Stress Research

Studies involving oxidative stress research, particularly in the context of 3,4-methylenedioxyamphetamine (MDA) analogs, contribute to understanding the biochemical pathways and potential therapeutic interventions for conditions related to oxidative stress (Sadowska-Woda et al., 2010).

Neurotoxicity and Neurodegenerative Research

Investigations into the neurotoxic effects of MDA and its analogs on serotonergic systems provide insights into the mechanisms of neurodegeneration and potential therapeutic strategies for neurodegenerative diseases (O'hearn et al., 1988).

Drug Delivery Systems for Cancer Treatment

Research on drug delivery systems, such as nonionic surfactant vesicles using MDA cell lines, offers advancements in the targeted treatment of cancer, improving therapeutic efficacy and minimizing side effects (Di Francesco et al., 2021).

Antioxidant Defense Mechanisms

Studies on the modulation of cellular antioxidant defense, especially in the context of vitamin D3 effects on malondialdehyde (MDA) levels, contribute to the understanding of oxidative stress management and potential dietary supplements for disease prevention (Mukhopadhyay et al., 2000).

properties

Product Name

(±)-MDA-d3 (hydrochloride)

Molecular Formula

C10H10D3NO2 · HCl

Molecular Weight

218.7

InChI

InChI=1S/C10H13NO2.ClH/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9;/h2-3,5,7H,4,6,11H2,1H3;1H/i1D3;

InChI Key

XLAOKZDOZHZWBK-NIIDSAIPSA-N

SMILES

NC(C([2H])([2H])[2H])CC1=CC(OCO2)=C2C=C1.Cl

synonyms

3,4-MDA-d3; 3,4-Methylenedioxyamphetamine-d3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.